6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP) is a small molecule that exhibits cytotoxic activity specifically against cancer cells expressing elevated levels of phosphodiesterase 3A (PDE3A) and schlafen family member 12 (SLFN12) proteins. [, , , , , ]. It acts by inducing the formation of a complex between PDE3A and SLFN12, leading to cancer cell death [, , , , , ]. While structurally similar to PDE3 inhibitors, DNMDP's mechanism of action is not solely dependent on PDE3 enzymatic inhibition, but rather on its ability to modulate the interaction between PDE3A and SLFN12 []. This unique mechanism of action positions DNMDP as a potential therapeutic agent for cancers with high PDE3A and SLFN12 expression.
Mechanism of Action
Binding & Complex Formation: DNMDP binds to PDE3A, promoting the formation of a complex between PDE3A and SLFN12 [, , , , , , ]. This interaction is essential for DNMDP's cytotoxic activity [, ].
SLFN12 Activation: Binding of DNMDP to PDE3A activates the RNase activity of SLFN12 [, , ]. This activation is significantly higher than the basal RNase activity of SLFN12 [].
tRNA Cleavage & Translation Inhibition: Activated SLFN12 specifically cleaves tRNA-Leu-TAA, an essential component for the incorporation of the amino acid leucine during protein synthesis [, ]. Depletion of tRNA-Leu-TAA leads to ribosome pausing at Leu-TTA codons, disrupting protein synthesis and ultimately leading to cell death [, ].
Key Points:
DNMDP's cytotoxic effect is dependent on the co-expression of both PDE3A and SLFN12 [, , , , ].
While DNMDP inhibits PDE3A, this inhibition alone is not sufficient for its cytotoxic effect []. Instead, it acts as a "molecular glue", inducing the interaction between PDE3A and SLFN12, which is crucial for its activity [, ].
Applications
Cancer Cell Cytotoxicity: DNMDP selectively kills cancer cells with high PDE3A and SLFN12 expression [, , , , , ], making it a potential therapeutic agent for these cancers.
PDE3A-SLFN12 Interaction: DNMDP serves as a molecular probe to investigate the functional consequences of the interaction between PDE3A and SLFN12 [, , , ].
SLFN12 RNase Activity: DNMDP's ability to activate SLFN12 RNase activity allows for the investigation of SLFN12's role in RNA metabolism and cell death pathways [, ].
Specific Examples:
Melanoma & Other Cancers: DNMDP demonstrated promising anti-tumor activity in preclinical models of melanoma, sarcoma, ovarian cancer, and glioblastoma [, ]. These cancers frequently exhibit high PDE3A and SLFN12 expression, making them potentially responsive to DNMDP treatment.
Gastrointestinal Stromal Tumors (GIST): Research suggests potential applications of DNMDP in GIST treatment due to the high co-expression of PDE3A and SLFN12 in this cancer type [].
Future Directions
Optimization of DNMDP Analogs: Further research is needed to develop DNMDP analogs with improved pharmacokinetic properties, potency, and efficacy [, ].
Biomarker Development: Identifying and validating reliable biomarkers for PDE3A and SLFN12 expression is crucial for selecting patients who would benefit most from DNMDP-based therapies [].
Exploring Synergistic Therapies: Combining DNMDP with other anticancer agents, such as those used in GIST treatment, could enhance its therapeutic efficacy [].
Related Compounds
BRD9500
Compound Description: BRD9500 represents an optimized analog of DNMDP, exhibiting improved pharmacokinetic properties, including enhanced metabolic stability, making it suitable for in vivo studies [].
Relevance: BRD9500 retains the ability to induce PDE3A/B interactions with SLFN12, similar to DNMDP, leading to cancer cell death []. Notably, BRD9500 demonstrated in vivo efficacy in a xenograft model of melanoma (SK-MEL-3), highlighting its potential as an anti-cancer agent [].
Velcrins
Relevance: The mechanism of action of velcrins involves inducing the formation of a complex between PDE3A and SLFN12 [, ]. This interaction subsequently activates the RNase activity of SLFN12, ultimately leading to cancer cell death [, ]. Velcrins represent a promising class of anti-cancer agents, with DNMDP serving as a key starting point for the development of more potent and selective compounds within this family, such as BAY 2666605.
BAY 2666605
Compound Description: Developed by the Broad Institute and Bayer Pharmaceuticals, BAY 2666605 is a potent and selective "molecular glue" that induces the formation of a complex between PDE3A and SLFN12 []. This compound is considered a "velcrin."
Relevance: Similar to DNMDP, BAY 2666605's cytotoxic activity relies on its ability to promote the interaction between PDE3A and SLFN12, rather than direct PDE3A enzymatic inhibition []. BAY 2666605 demonstrates nanomolar potency in vitro and has shown promising anti-tumor activity in various preclinical cancer models, including melanoma, sarcoma, ovarian cancer, and glioblastoma []. Its excellent brain penetration makes it a particularly attractive candidate for treating glioblastoma [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(9E)-10-nitrooctadecenoic acid is a nitro fatty acid that is (9E)-octadec-9-enoic (elaidic) acid substituted by a nitro group at position 10. It has a role as a human metabolite. It is a long-chain fatty acid, a nitro fatty acid and a monounsaturated fatty acid. It is functionally related to an elaidic acid. CXA-10 is under investigation in clinical trial NCT03422510 (FIRSTx - A Study of Oral CXA-10 in Primary Focal Segmental Glomerulosclerosis (FSGS)).
CXD101 is under investigation in clinical trial NCT03873025 (A Study of CXD101 in Combination With Pembrolizumab for Relapsed or Refractory Diffuse Large B-cell Lymphoma). Zabadinostat is a novel histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. Although the exact therapeutic mechanism of action for CXD101 is not known, oral administration of this agent should inhibit the catalytic activity of HDAC, which results in an accumulation of highly acetylated histones, followed by the induction of chromatin remodeling and an altered pattern of gene expression. HDAC, a family of enzymes upregulated in many tumor types, deacetylates chromatin-associated histone proteins.
CY-09 is a NOD-like receptor protein 3 (NLRP3) inhibitor. It selectively inhibits NLRP3 ATPase activity over the ATPase activity of NLRP1, NLRC4, NOD2, and RIG-I at 1 µM. CY-09 binds directly to the ATP-binding motif of the NLRP3 NACHT domain (Kd = 500 nM) and suppresses NLRP3 inflammasome assembly. It inhibits NLRP3 inflammasome activation induced by nigericin in THP-1 cells when used at a concentration of 1 µM. CY-09 (5 mg/kg, i.p.) improves the left ventricle ejection fraction (LVEF) and left ventricle fractional shortening (LVFS) and reduces myocardial fibrosis in a mouse model of myocardial infarction induced by left anterior descending (LAD) coronary artery occlusion. It also reduces hepatic steatosis in a high-fat diet-induced mouse model of non-alcoholic fatty liver disease (NAFLD) when administered at a dose of 2.5 mg/kg. Novel selective NLRP3 inhibitor, directly binding to the ATP-binding motif of NLRP3 NACHT domain and inhibiting NLRP3 ATPase activity, resulting in the suppression of NLRP3 inflammasome assembly and activation CY 09 is a NLRP3 inhibitor that blocks NLRP3 inflammasome assembly and activation, and displays therapeutic effects on mouse models of cryopyrin-associated autoinflammatory syndrome (CAPS) and type 2 diabetes.
Free acid form, unactivated far-red emitting fluorescent dye. Can be considered non-reactive for most applications and used as a control or reference sample, and for instrument calibration. CY5.5 carboxylic acid, also known as Cyanine5.5 carboxylic acid, is a Far-red emitting fluorescent dye with Ex/Em wavelength 673nm/707nm. CY5.5 carboxylic acid can be considered non-reactive for most applications and used as a control or reference sample, and for instrument calibration.
Cyamemazine is a member of phenothiazines. Cyamemazine (Tercian), also known as cyamepromazine, is a typical antipsychotic drug of the phenothiazine class used primarily in the treatment of schizophrenia and psychosis-associated anxiety. Cyamemazine actually behaves like an atypical antipsychotic, due to its potent anxiolytic effects (5-HT2C) and lack of extrapyramidal side effects (5-HT2A).